Boc-Leu-psi(CHNH)Leu-OH

Catalog No.
S15390542
CAS No.
M.F
C17H34N2O4
M. Wt
330.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Boc-Leu-psi(CHNH)Leu-OH

Product Name

Boc-Leu-psi(CHNH)Leu-OH

IUPAC Name

4-methyl-2-[[4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentyl]amino]pentanoic acid

Molecular Formula

C17H34N2O4

Molecular Weight

330.5 g/mol

InChI

InChI=1S/C17H34N2O4/c1-11(2)8-13(19-16(22)23-17(5,6)7)10-18-14(15(20)21)9-12(3)4/h11-14,18H,8-10H2,1-7H3,(H,19,22)(H,20,21)

InChI Key

XWGKJRVDWFEBEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(CNC(CC(C)C)C(=O)O)NC(=O)OC(C)(C)C

Boc-Leu-psi(CHNH)Leu-OH is a synthetic compound that belongs to the class of amino acid derivatives, specifically a modified leucine. Its chemical structure includes a tert-butyloxycarbonyl (Boc) protecting group attached to the amino acid leucine, along with a psi (ψ) linkage involving a methylene bridge and an amine group. The molecular formula for Boc-Leu-psi(CHNH)Leu-OH is C17H34N2O4C_{17}H_{34}N_{2}O_{4} and it has a molecular weight of approximately 334.48 g/mol. This compound is notable for its potential applications in peptide synthesis and medicinal chemistry due to its unique structural features and functional groups.

Typical of amino acids and their derivatives. These include:

  • Deprotection Reactions: The Boc group can be removed under acidic conditions, exposing the amino group for further reactions.
  • Coupling Reactions: It can participate in peptide bond formation with other amino acids or peptide fragments, making it useful in synthesizing longer peptides.
  • Substitution Reactions: The psi linkage may allow for nucleophilic substitution reactions, potentially leading to the formation of new derivatives.

The biological activity of Boc-Leu-psi(CHNH)Leu-OH is primarily linked to its role as a building block in peptide synthesis. Peptides containing leucine residues are known to influence various physiological processes, including muscle metabolism and protein synthesis. Additionally, derivatives of leucine have been studied for their potential ergogenic effects, enhancing physical performance and recovery in athletes .

The synthesis of Boc-Leu-psi(CHNH)Leu-OH typically involves several steps:

  • Protection of Leucine: The first step includes attaching the Boc group to the amino group of leucine.
  • Formation of Psi Linkage: This may involve coupling reactions with appropriate reagents to introduce the methylene bridge and amine functionality.
  • Purification: The final product is purified using techniques such as chromatography to ensure high purity suitable for biological applications.

Various synthetic routes exist, often tailored to optimize yield and purity based on the desired application .

Boc-Leu-psi(CHNH)Leu-OH has several applications in scientific research and industry:

  • Peptide Synthesis: It serves as a valuable building block in the synthesis of peptides for research and therapeutic purposes.
  • Medicinal Chemistry: Its unique structure may offer insights into drug design, particularly in developing peptides with specific biological activities.
  • Biotechnology: The compound can be used in the development of peptide-based assays or therapeutic agents targeting specific biological pathways.

Studies on Boc-Leu-psi(CHNH)Leu-OH often focus on its interactions with biological systems, particularly how it influences protein synthesis and cellular signaling pathways. Research indicates that leucine derivatives can activate signaling pathways such as mTOR (mechanistic target of rapamycin), which plays a crucial role in cell growth and metabolism .

Boc-Leu-psi(CHNH)Leu-OH shares structural similarities with several other compounds, particularly those involving leucine or its derivatives. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Aspects
Boc-L-LeucineStandard leucine with a Boc protecting groupCommonly used in peptide synthesis
N-Boc-L-ValineValine derivative with a Boc groupSimilar applications but different side chains
Boc-L-IsoleucineIsoleucine derivative with a Boc groupVariation in side chain structure
Boc-L-Leucine MonohydrateHydrated form of Boc-L-leucineIncreased solubility
Boc-Leu-Leu-OHDipeptide derivative of leucinePotentially enhanced biological activity

XLogP3

1.3

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

3

Exact Mass

330.25185757 g/mol

Monoisotopic Mass

330.25185757 g/mol

Heavy Atom Count

23

Dates

Last modified: 08-11-2024

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